molecular formula C12H20N4O B14913857 N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide

N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide

Katalognummer: B14913857
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: JQPASHFYPAFPAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation can be performed using methyl iodide or methyl sulfate in the presence of a base.

    Attachment of the Pyrrolidine Moiety: This step may involve the reaction of the pyrazole derivative with a pyrrolidine derivative, possibly through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of “N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-trimethylpyrazole: Lacks the pyrrolidine moiety, potentially altering its biological activity.

    N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.

Uniqueness

“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” is unique due to its specific substitution pattern, which can influence its chemical and biological behavior. The presence of multiple methyl groups and a pyrrolidine moiety may enhance its stability, solubility, and interaction with biological targets.

Eigenschaften

Molekularformel

C12H20N4O

Molekulargewicht

236.31 g/mol

IUPAC-Name

N,1,3,5-tetramethyl-N-pyrrolidin-3-ylpyrazole-4-carboxamide

InChI

InChI=1S/C12H20N4O/c1-8-11(9(2)16(4)14-8)12(17)15(3)10-5-6-13-7-10/h10,13H,5-7H2,1-4H3

InChI-Schlüssel

JQPASHFYPAFPAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)C(=O)N(C)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.